molecular formula C16H12O3 B191848 2'-Methoxyflavone CAS No. 19725-47-4

2'-Methoxyflavone

Cat. No. B191848
CAS RN: 19725-47-4
M. Wt: 252.26 g/mol
InChI Key: YEHDMSUNJUONMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610738B2

Procedure details

A solution of 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-propan-1,3-dione (27 g, 0.1 mol) in acetic acid (130 ml) and concentrated sulfuric acid (5 ml) were placed in a flask fitted with a reflux condenser and a stirrer. The flask was heated in a bath maintained at 100° C. for an hour. Then the reaction mixture was poured onto crushed ice (750 g). The solid was filtered off, washed with water, dried and crystallized from methanol to give 24.3 g (96.2%) of the compound (m.p.: 97-98.5° C.). In the literature (J. Org. Chem., 27, 381 (1962)), 102-103° C. is given for the product melting point.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Two
Yield
96.2%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])=[O:11]>C(O)(=O)C.S(=O)(=O)(O)O>[CH3:19][O:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]1[O:11][C:4]2[C:3]([C:8](=[O:20])[CH:9]=1)=[CH:2][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CC(=O)C1=C(C=CC=C1)OC)=O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
750 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated in a bath
ADDITION
Type
ADDITION
Details
Then the reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=2OC3=CC=CC=C3C(C2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.